

An In-depth Technical Guide to Faxeladol: Chemical Structure, Properties, and Signaling Pathways

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Compound of Interest		
Compound Name:	Faxeladol	
Cat. No.:	B1672304	Get Quote

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Abstract

Faxeladol is a centrally acting analgesic agent with a dual mechanism of action, functioning as both an opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor (SNRI). Developed in the late 1970s by Grünenthal GmbH, it is structurally related to tramadol and ciramadol.[1][2] While it has shown slightly greater potency than tramadol in early studies, its development was halted, and it has never been marketed for medical use, partly due to a higher incidence of seizures observed in preclinical research.[2] This guide provides a comprehensive overview of the available technical information on **Faxeladol**, including its chemical structure, physicochemical properties, pharmacological profile, and associated signaling pathways.

Chemical Structure and Identifiers

Faxeladol, with the IUPAC name 3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]phenol, is a synthetic molecule belonging to the benzenoid class.[2][3] Its chemical structure is characterized by a phenol ring attached to a cyclohexane ring, which in turn is substituted with a dimethylaminomethyl group.



Identifier	Value
IUPAC Name	3-[(1R,2R)-2- [(dimethylamino)methyl]cyclohexyl]phenol
SMILES	CN(C)C[C@@H]1CCCC[C@H]1C2=CC(=CC= C2)O
CAS Number	433265-65-7
PubChem CID	9813414
Molecular Formula	C15H23NO
Molecular Weight	233.36 g/mol
Exact Mass	233.1780 g/mol

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of **Faxeladol**. The following table summarizes the known information.

Property	Value
Appearance	Data not available
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Soluble in DMSO, not in water.
рКа	Data not available
Elemental Analysis	C: 77.21%, H: 9.94%, N: 6.00%, O: 6.86%

Pharmacological Profile

Faxeladol exhibits a dual mechanism of action, contributing to its analgesic effects.

Mechanism of Action



Faxeladol's primary pharmacological activities are:

- Opioid Receptor Agonism: It acts as an agonist at opioid receptors, which is a key
 mechanism for its analgesic properties. The specific affinities for mu (μ), delta (δ), and kappa
 (κ) opioid receptors have not been quantitatively reported in publicly available literature.
- Serotonin and Norepinephrine Reuptake Inhibition: Similar to tramadol, **Faxeladol** inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This action is believed to contribute to its analgesic effects, particularly in neuropathic pain, and may also confer antidepressant properties.

Pharmacodynamics

Early comparative studies in the 1970s indicated that **Faxeladol** is slightly more potent as an analgesic than tramadol. However, these studies also revealed a higher propensity for inducing seizures, a known side effect of tramadol that is thought to be related to its serotonergic and noradrenergic activity.

Quantitative data on the binding affinities (Ki) and functional potencies (EC50 or IC50) of **Faxeladol** at opioid receptors and monoamine transporters are not readily available in the scientific literature.

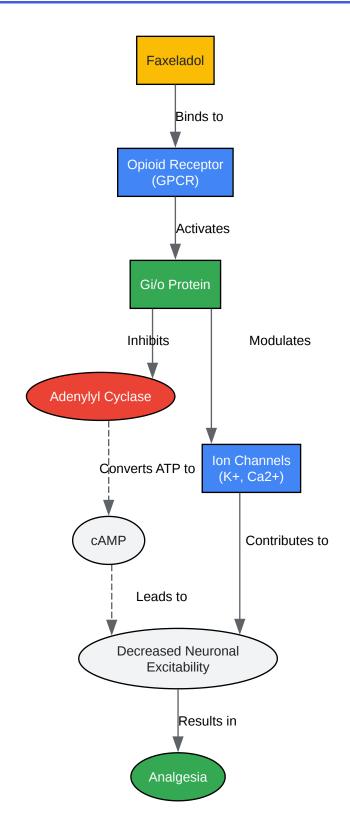
Signaling Pathways

The dual mechanism of action of **Faxeladol** suggests its involvement in two primary signaling pathways: the opioid receptor signaling cascade and the modulation of serotonergic and noradrenergic neurotransmission.

Opioid Receptor Signaling

As an opioid agonist, **Faxeladol** likely activates G protein-coupled opioid receptors. This activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, it is expected to activate inwardly rectifying potassium channels and inhibit voltage-gated calcium channels. The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission.





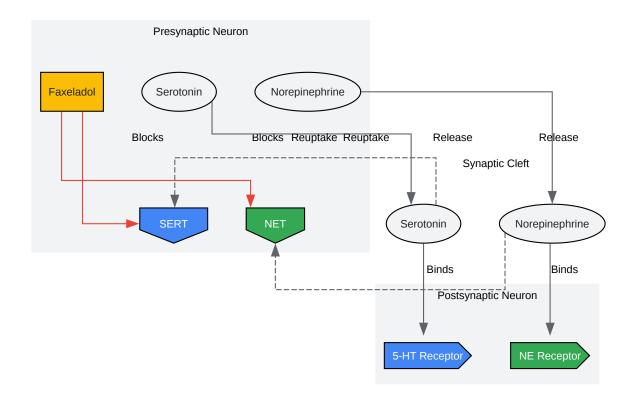
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Opioid Receptor Signaling Pathway for Faxeladol.



Serotonin and Norepinephrine Reuptake Inhibition

By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), **Faxeladol** increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced monoaminergic neurotransmission in descending pain pathways is thought to modulate pain perception.



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Mechanism of Serotonin and Norepinephrine Reuptake Inhibition by Faxeladol.

Synthesis

A detailed, peer-reviewed synthesis protocol for **Faxeladol** is not readily available in the public domain. However, based on its structure and the synthesis of structurally similar compounds like tramadol, a plausible synthetic route would involve a Mannich reaction followed by a Grignard reaction.



A general experimental workflow for a potential synthesis is outlined below.



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Plausible Synthetic Workflow for Faxeladol.

Note: This represents a generalized synthetic strategy. Specific reaction conditions, such as solvents, temperatures, and catalysts, would require experimental optimization.

Pharmacokinetics

There is a lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of **Faxeladol** in any species.

Conclusion

Faxeladol is a synthetic opioid analgesic with a dual mechanism of action that also encompasses the inhibition of serotonin and norepinephrine reuptake. While it demonstrated slightly higher potency than tramadol in early studies, its development was not pursued, likely due to a higher risk of seizures. The available information on its specific physicochemical properties, quantitative pharmacological parameters, and pharmacokinetics is limited. Further research would be necessary to fully characterize this compound and explore its therapeutic potential and safety profile.

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